molecular formula C18H12FNO3S B12761429 3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione CAS No. 151956-05-7

3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione

Cat. No.: B12761429
CAS No.: 151956-05-7
M. Wt: 341.4 g/mol
InChI Key: BROYDCLOXVZVOZ-MHWRWJLKSA-N
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Description

3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a carbonyl group at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with appropriate aldehydes. One common method is the Knoevenagel condensation, where thiazolidinedione reacts with 3-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and other metabolic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenacyl-5-(3-fluorobenzylidene)thiazolidine-2,4-dione is unique due to the presence of both phenacyl and fluorobenzylidene groups, which may confer distinct chemical and biological properties compared to other thiazolidinedione derivatives .

Properties

CAS No.

151956-05-7

Molecular Formula

C18H12FNO3S

Molecular Weight

341.4 g/mol

IUPAC Name

(5E)-5-[(3-fluorophenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H12FNO3S/c19-14-8-4-5-12(9-14)10-16-17(22)20(18(23)24-16)11-15(21)13-6-2-1-3-7-13/h1-10H,11H2/b16-10+

InChI Key

BROYDCLOXVZVOZ-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Origin of Product

United States

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